rac Benidipine-d5 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

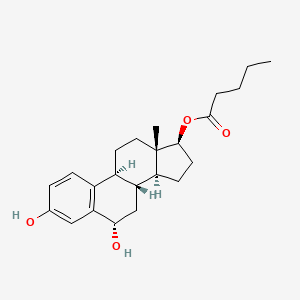

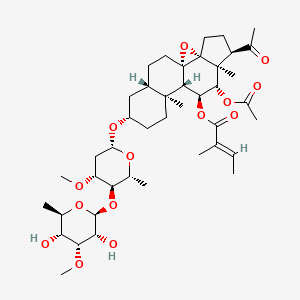

“rac Benidipine-d5 Hydrochloride” is a deuterated analogue of Benidipine Hydrochloride . It is a dihydropyridine derivative that inhibits calcium ion influx into vascular smooth muscle cells, resulting in vasodilation and reduction of blood pressure . It is used as a calcium channel blocker in the treatment of hypertension . This compound is labeled with deuterium atoms at five positions in its molecular structure, making it a useful tool for studying drug metabolism, pharmacokinetics, and drug-drug interactions .

Molecular Structure Analysis

The molecular structure of “this compound” is a dihydropyridine derivative . It has a molecular weight of 495.07 g/mol and a chemical formula of C28H30D5ClN2O6 . The compound is labeled with deuterium atoms at five positions in its molecular structure .

作用機序

Target of Action

The primary targets of rac Benidipine-d5 Hydrochloride are the L, N, and T type calcium channels . These channels play a crucial role in regulating the influx of calcium ions, which is essential for various cellular functions, including muscle contraction and neurotransmitter release.

Mode of Action

This compound acts as a tripe calcium channel inhibitor, blocking the L, N, and T type calcium channels . This blocking action reduces the influx of calcium ions into cells, leading to relaxation of vascular smooth muscle and a decrease in blood pressure .

Biochemical Pathways

By inhibiting calcium channels, this compound affects the calcium signaling pathway, which has downstream effects on various cellular processes. These include the regulation of vascular tone, heart rate, and the release of neurotransmitters .

Pharmacokinetics

Its bioavailability is likely influenced by factors such as absorption rate, metabolism, and excretion .

実験室実験の利点と制限

Rac Benidipine-d5 Hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its effects are easily measurable. Furthermore, it is relatively stable and has a long shelf life. However, it is important to note that the compound is not yet approved for use in humans, so it is important to be aware of the potential risks associated with its use in laboratory experiments.

将来の方向性

The potential therapeutic use of rac Benidipine-d5 Hydrochloride is an exciting area of research. Future studies should focus on further elucidating its mechanism of action and exploring its potential therapeutic use in humans. Additionally, further research should be done to better understand its effects on the cardiovascular system, as well as its potential side effects. Furthermore, further studies should explore its potential use in combination with other drugs. Finally, further research should be done to understand the potential long-term effects of this compound.

合成法

Rac Benidipine-d5 Hydrochloride is synthesized using a process called “alkylation”. In this process, a benidipine molecule is reacted with a hydrochloride anion to form a quaternary ammonium cation. This reaction is carried out in an aqueous solution and requires a catalyst, such as a palladium complex, to facilitate the reaction. The reaction is then followed by a purification process to remove any impurities and unwanted byproducts.

科学的研究の応用

Rac Benidipine-d5 Hydrochloride has been extensively studied for its potential therapeutic use in the treatment of hypertension and cardiovascular diseases. It has been shown to reduce blood pressure and improve cardiac function in animal models. In addition, it has been studied for its anti-inflammatory, anti-oxidant, and anti-apoptotic activities. Furthermore, it has been shown to reduce the risk of atherosclerosis, a condition characterized by the accumulation of fatty deposits in the arteries.

Safety and Hazards

“rac Benidipine-d5 Hydrochloride” is classified as a hazardous compound . There are potential side effects associated with its use, including dizziness, headache, flushing, and edema . Patients with liver or kidney dysfunction should use caution when taking this medication, and it should not be used during pregnancy or breastfeeding .

特性

IUPAC Name |

3-O-methyl 5-O-[(3R)-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-3-yl] (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m1./s1/i4D,5D,6D,9D,10D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILKDKRQBYMKQX-JHOPYRTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC[C@H](C2)OC(=O)C3=C(NC(=C([C@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(6R,8R,9S,13S,14S,17S)-3,6-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B588974.png)